molecular formula C9H12O B134273 4-Isopropylphenol CAS No. 99-89-8

4-Isopropylphenol

Cat. No.: B134273
CAS No.: 99-89-8
M. Wt: 136.19 g/mol
InChI Key: YQUQWHNMBPIWGK-UHFFFAOYSA-N
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Description

4-Isopropylphenol, also known as para-isopropylphenol, is an organic compound with the molecular formula C9H12O. It consists of an isopropyl group attached to the para position of a phenol ring. This compound appears as a white solid and is known for its relevance in the production of bisphenol A, a significant industrial chemical .

Biochemical Analysis

Biochemical Properties

4-Isopropylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo catalytic dehydrogenation to form p-isopropenylphenol . Additionally, this compound can bind to estrogen-related receptor gamma, influencing cellular processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate its binding to specific biomolecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to induce cytotoxicity in human erythrocytes and zebrafish embryos . This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can cause otolith abnormalities in zebrafish embryos by binding to estrogen-related receptor gamma . These interactions can lead to changes in cellular function and overall cell health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can undergo O-protonation by sulfuric acid, leading to the formation of a carbocation that participates in various dimerization reactions . Additionally, this compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo sonochemical degradation, which affects its concentration and activity over time . Long-term exposure to this compound can lead to sustained cytotoxic effects and alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. For instance, high concentrations of this compound have been shown to induce hemolytic changes in erythrocytes and abnormalities in zebrafish embryos . These threshold effects highlight the importance of dosage in determining the compound’s impact on biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized to form 4-(2-hydroxypropan-2-yl)phenol, 4-isopropenylphenol, and other derivatives through various enzymatic reactions . These metabolic pathways often involve oxidation, reduction, and conjugation reactions that modify the compound’s structure and activity. The interactions with specific enzymes and cofactors play a crucial role in determining the metabolic fate of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be slightly soluble in water and more soluble in organic solvents like alcohol and ether . Its distribution within biological systems is determined by its physicochemical properties and the presence of specific transport mechanisms that facilitate its movement across cellular membranes.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may localize to specific compartments or organelles within the cell, depending on targeting signals and post-translational modifications. For example, its interaction with estrogen-related receptor gamma suggests potential localization to the nucleus or other signaling compartments . Understanding its subcellular distribution is essential for elucidating its precise biochemical roles and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropylphenol is primarily synthesized through the alkylation of phenol with propylene. This reaction typically involves the use of catalysts such as sulfuric acid or Lewis acids. The reaction conditions include temperatures ranging from 90°C to 250°C .

Industrial Production Methods: In industrial settings, this compound can be produced by the transalkylation of 2-isopropylphenol. This process involves contacting phenol with 2-isopropylphenol in the presence of a catalyst system, such as sulfuric acid on comminuted acid clay or trifluoromethane sulfonic acid . The reaction mixture is then distilled to separate phenol, 2-isopropylphenol, and this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: In aqueous solutions, this compound can be oxidized by atmospheric oxygen, especially under alkaline conditions.

    Reduction: Reduction reactions typically involve hydrogenation, where this compound can be converted to its corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where the isopropyl group can be replaced by other substituents.

Major Products:

Scientific Research Applications

4-Isopropylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Isopropylphenol can be compared with other isopropylphenols and phenolic compounds:

    2-Isopropylphenol: Similar in structure but with the isopropyl group at the ortho position.

    2,6-Diisopropylphenol: Contains two isopropyl groups at the ortho positions, known for its use as an anesthetic (propofol).

    4-tert-Butylphenol: Similar structure with a tert-butyl group instead of an isopropyl group.

Uniqueness: this compound is unique due to its specific para-isopropyl substitution, which influences its reactivity and applications, particularly in the production of bisphenol A .

Properties

IUPAC Name

4-propan-2-ylphenol
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InChI

InChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3
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InChI Key

YQUQWHNMBPIWGK-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=C(C=C1)O
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Molecular Formula

C9H12O
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Related CAS

61260-32-0 (hydrochloride salt)
Record name 4-Isopropylphenol
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DSSTOX Substance ID

DTXSID5042299
Record name 4-Isopropylphenol
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Molecular Weight

136.19 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name 4-Isopropylphenol
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Boiling Point

222.00 to 223.00 °C. @ 760.00 mm Hg
Record name p-Isopropylphenol
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CAS No.

99-89-8
Record name 4-Isopropylphenol
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Record name Phenol, 4-(1-methylethyl)-
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Record name P-ISOPROPYLPHENOL
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Melting Point

62.3 °C
Record name p-Isopropylphenol
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Synthesis routes and methods

Procedure details

A quartz tube 40 cm×16 mm, inside diameter, with Vigreux indentations 1" above the top of the bottom joint was packed with 3 cm of quartz rings, 28 cm (equivalent to 44.16 grams) of the calcium-nickel phosphate catalyst of formula I, which had previously been calcined at about 800° for a period of about 17 hours and then filled with additional quartz rings (for heat transfer). Thermocouples were placed on the side of the tube and the tube placed in a vertical furnace. At the top of the tube was placed a manifold from which the air and liquid feeds were added. At the bottom of the tube were placed in series three three-necked flasks, the first two being immersed in ice/water baths. The catalyst bed was heated to a temperature between 300°-500° with an air flow of 0.15 ft3 /hr. Then the liquid feed composed of phenol, water, and isopropylphenol in the molar ratio of 2.8:2.0:1.0 was introduced to provide an addition rate of 0.15 ml/min. After specified volumes of feed had been introduced, the products (phenol, water, the propylphenol and propenylphenol) were collected from the receiver and analyzed for para-isopropenylphenol content by NHMR spectroscopy (proton nuclear magnetic resonance). Table I shows the results of para-isopropenylphenol formation as a function of the moles of para-isopropylphenol used.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the toxicological properties of 4-Isopropylphenol?

A: this compound displays toxicity towards various organisms. In a study using the Microtox assay, its EC50 value was determined to be 2 x 10^-4 mM, making it one of the most toxic compounds among the tested alkylphenols and aromatic thiols. [] Further research on human erythrocytes revealed that this compound induces hemolytic changes, although its effect is less potent compared to Bisphenol A and hydroquinone. []

Q2: How is this compound metabolized?

A: Studies in rat liver microsomes and slices demonstrate that this compound undergoes oxidative metabolism, leading to the formation of a quinone methide intermediate. This intermediate is subsequently conjugated with glutathione, specifically at the benzylic carbon of the isopropyl side chain. [] The rate of glutathione conjugate formation from this compound was higher compared to 4-ethylphenol and 4-methylphenol, suggesting a correlation between the amount of reactive intermediate formed and the observed toxicity in liver slices. []

Q3: Does the presence of humic acid impact the degradation of this compound by chlorine?

A: Yes, research indicates that humic acid (HA) significantly inhibits the degradation rates of this compound by chlorine, even when accounting for oxidant consumption. [] This inhibitory effect is likely due to HA competitively reacting with the phenoxy radical of this compound, reverting it back to the parent compound. []

Q4: Can this compound be degraded by natural processes?

A: Yes, the naturally occurring enzyme laccase, derived from Trametes versicolor, effectively transforms this compound. [] This degradation process follows second-order kinetics, indicating that the removal rate depends on both the substrate and enzyme concentrations. [] This finding presents a potential strategy for bioremediation of environments contaminated with this compound. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H12O, and its molecular weight is 136.19 g/mol.

Q6: How can the crystal structure of this compound be characterized?

A: X-ray diffraction studies at various temperatures (95-300 K) provide insights into the crystal structure of this compound. [] These studies reveal that the compound crystallizes in a non-centrosymmetric space group, contributing to its nonlinear optical properties. [, ]

Q7: What spectroscopic techniques are useful for analyzing this compound?

A7: Several spectroscopic techniques prove beneficial in characterizing this compound:

  • GC-MS: Gas chromatography-mass spectrometry is widely used to identify and quantify this compound in complex mixtures, such as plant extracts, food samples, and environmental samples. [, , , ]
  • NMR: Nuclear magnetic resonance spectroscopy, particularly 1H-NMR, is valuable for confirming the structure and purity of synthesized this compound derivatives. [, , , ]
  • FTIR: Fourier-transform infrared spectroscopy, coupled with inelastic neutron scattering and low-frequency Raman scattering, aids in analyzing the vibrational modes and torsional motions of the isopropyl group in this compound. []

Q8: What is the solubility of this compound in water?

A: The aqueous solubility of this compound at 25°C has been determined to be 1.84 x 10^-2 mol/L. []

Q9: How does the structure of this compound influence its adsorption onto graphene oxide and reduced graphene oxide?

A: The presence of the isopropyl group in this compound significantly influences its adsorption behavior. Studies have shown that the adsorption capacity of this compound on both graphene oxide (GO) and reduced graphene oxide (RGO) is higher compared to phenol and 4-methylphenol. [] Density functional theory (DFT) calculations suggest that this enhanced adsorption is attributed to the increased π-electron density of the benzene ring due to the electron-donating nature of the isopropyl substituent. []

Q10: How can this compound be synthesized?

A: this compound can be synthesized through various methods, including:* Pyrolysis of waste printed circuit boards: This process yields a pyrolytic tar rich in phenol and this compound, offering a potential route for resource recovery from electronic waste. []* Aerobic oxidation of cumene: Using N-hydroxyphthalimide (NHPI) as a catalyst, cumene can be oxidized in the presence of oxygen, followed by treatment with H2SO4 to yield this compound. []

Q11: What are the applications of this compound?

A: this compound finds applications in diverse fields:* Polymer chemistry: It serves as a model compound in studies investigating cross-linking reactions in negative-tone resist systems based on photoacid-catalyzed electrophilic aromatic substitution. []* Fragrance and flavor industry: this compound is a constituent of the volatile oil extracted from dill (Anethum graveolens) and contributes to its characteristic fragrance. []* Agriculture: Derivatives of this compound, particularly its sulfonate esters, exhibit promising antifungal activity against various plant pathogenic fungi, making them potential candidates for developing novel agrochemicals. [, , ]

Q12: What is the role of this compound in the study of carbonate macrocyclization?

A: this compound is frequently employed as a model nucleophile in kinetic studies investigating the mechanism of carbonate macrocyclization. [, ] These studies typically involve analyzing the reaction rates of this compound with acyl ammonium salts, key intermediates in the macrocyclization process. [, ]

Q13: Can this compound be used as a building block for the synthesis of other compounds?

A: Yes, this compound serves as a versatile starting material for synthesizing a wide range of derivatives, including esters, sulfonyl esters, phosphoyl esters, and ethers. [] These derivatives exhibit a broad spectrum of biological activities, including antifungal and antioxidant properties. [, , ]

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